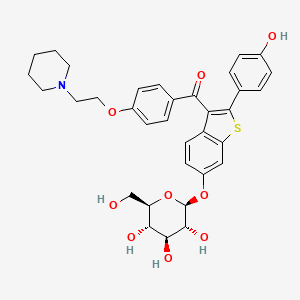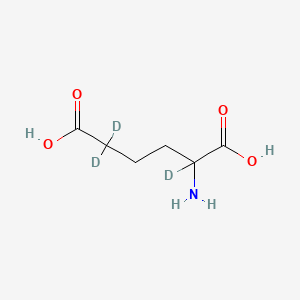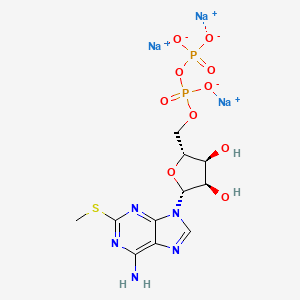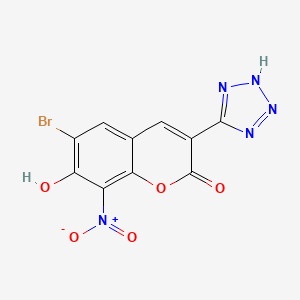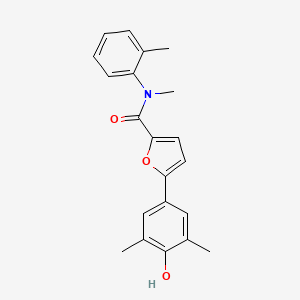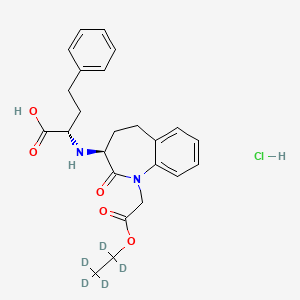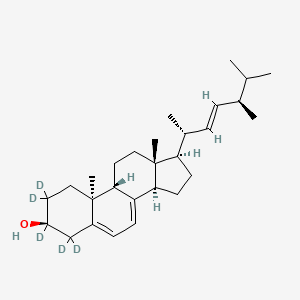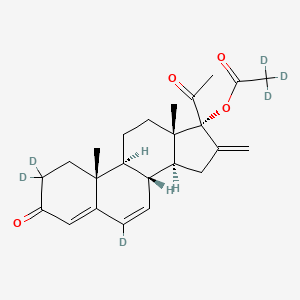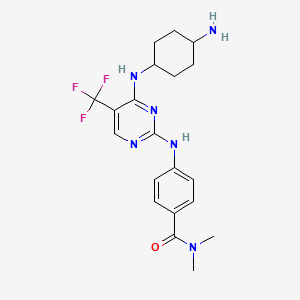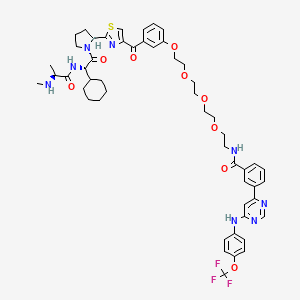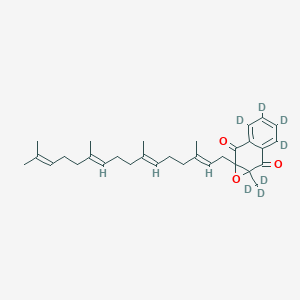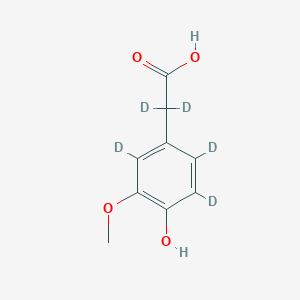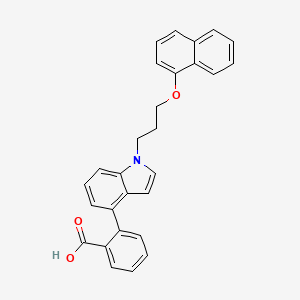
Bcl-2/Mcl-1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bcl-2/Mcl-1-IN-1 is a small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2 and Mcl-1. These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis, or programmed cell death. Overexpression of Bcl-2 and Mcl-1 is often observed in various cancers, contributing to tumorigenesis, poor prognosis, and resistance to chemotherapy . By inhibiting these proteins, this compound promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2/Mcl-1-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of benzimidazole chalcone and flavonoid scaffold-derived bicyclic compounds . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing waste and production costs. The process may also include purification steps such as crystallization, filtration, and chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Bcl-2/Mcl-1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific temperature and pressure settings to optimize reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various intermediates and final compounds with modified functional groups, which can be further purified and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Applications De Recherche Scientifique
Mécanisme D'action
Bcl-2/Mcl-1-IN-1 exerts its effects by selectively binding to the anti-apoptotic proteins Bcl-2 and Mcl-1, thereby preventing them from interacting with pro-apoptotic proteins like BAX and BAK . This disruption of protein-protein interactions leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death . The molecular targets and pathways involved in this process include the Bcl-2 homology (BH) domains and the mitochondrial outer membrane permeabilization (MOMP) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to Bcl-2/Mcl-1-IN-1, including:
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
S63845: A selective Mcl-1 inhibitor currently in clinical trials for various cancers.
ABT-263 (Navitoclax): A dual Bcl-2/Bcl-xL inhibitor with potent anticancer activity.
Uniqueness
This compound is unique in its ability to simultaneously inhibit both Bcl-2 and Mcl-1, providing a broader spectrum of anticancer activity compared to single-target inhibitors . This dual inhibition approach enhances its potential to overcome resistance mechanisms and improve therapeutic outcomes in cancer patients .
Propriétés
Formule moléculaire |
C28H23NO3 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
2-[1-(3-naphthalen-1-yloxypropyl)indol-4-yl]benzoic acid |
InChI |
InChI=1S/C28H23NO3/c30-28(31)25-12-4-3-11-23(25)22-13-6-14-26-24(22)16-18-29(26)17-7-19-32-27-15-5-9-20-8-1-2-10-21(20)27/h1-6,8-16,18H,7,17,19H2,(H,30,31) |
Clé InChI |
ZWXUHEMCQWSXNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OCCCN3C=CC4=C(C=CC=C43)C5=CC=CC=C5C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
